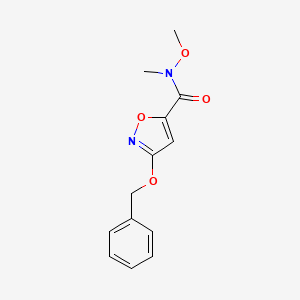
3-(benzyloxy)-N-methoxy-N-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoxazole ring, the introduction of the carboxamide group, and the substitution of the carboxamide nitrogen with the methoxy and methyl groups. The benzyloxy group would also need to be introduced at the appropriate position on the isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which imparts aromaticity and stability to the molecule. The carboxamide group is a polar functional group, which could engage in hydrogen bonding and other polar interactions. The methoxy and methyl groups attached to the carboxamide nitrogen would add steric bulk and could influence the reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The isoxazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions under certain conditions . The carboxamide group could potentially be involved in hydrolysis reactions, and the benzyloxy group could undergo reactions typical of ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar benzyloxy group could give the compound both polar and nonpolar characteristics. The exact properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has led to the synthesis of a variety of novel compounds derived from isoxazole precursors, demonstrating their versatility in creating new molecules with potential biological activities. For instance, a study by Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing the utility of isoxazole derivatives in generating new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antipsychotic Agents
Isoxazole derivatives have been investigated for their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of isoxazole-related compounds, contributing to the understanding of structural requirements for antipsychotic activity (Högberg et al., 1990).
Drug Synthesis and Pharmacokinetics
The synthesis and pharmacokinetic analysis of analogs to existing drugs highlight the role of isoxazole derivatives in modifying drug properties for improved efficacy. Owton et al. (1995) synthesized an analogue of the drug rhein, demonstrating the application of isoxazole chemistry in the development of drugs with potentially better systemic exposure (Owton et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15(17-2)13(16)11-8-12(14-19-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMGHGUGWDWCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NO1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

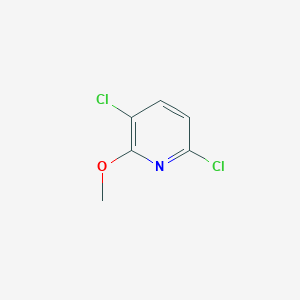
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)
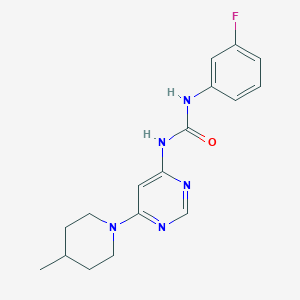
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)
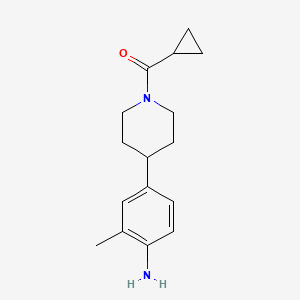
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)
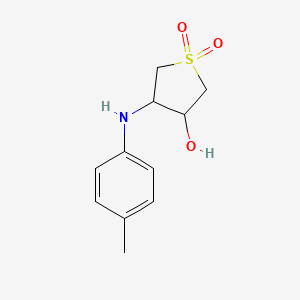
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)
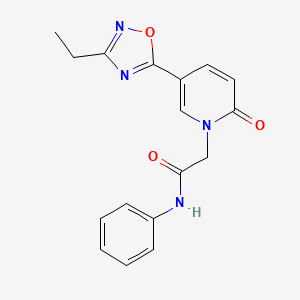


![2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2597892.png)